7-(diéthylamino)-3-(hydroxyméthyl)-4-méthyl-2H-chromén-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

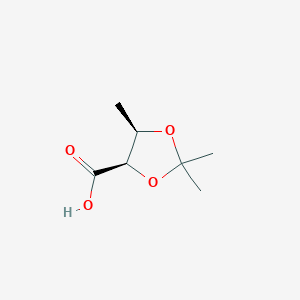

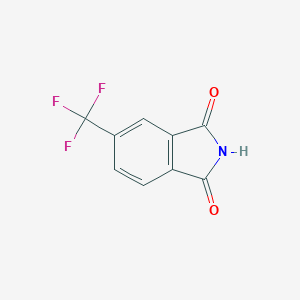

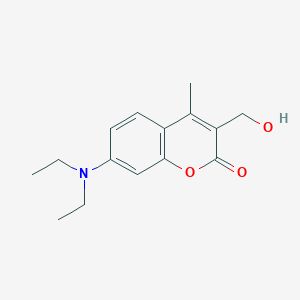

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its fluorescent properties and is used in various scientific and industrial applications.

Applications De Recherche Scientifique

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.

Biology: Employed in fluorescence microscopy for imaging biological samples.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

Industry: Utilized as a dye in textile and paper industries due to its bright fluorescence .

Mécanisme D'action

Target of Action

It is known to be a multi-stimuli responsive fluorescent material , suggesting that it interacts with various targets to exhibit its properties.

Mode of Action

The compound exhibits unique properties such as aggregation-induced emission, acidochromism, and mechanochromic luminescent features . It also shows unique methanol responsiveness . These properties suggest that the compound interacts with its targets in a way that allows it to respond to different stimuli, including changes in aggregation, pH, mechanical force, and the presence of methanol .

Result of Action

The compound exhibits reversible photochromic behavior from a yellow to pink color in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism . This suggests that the compound can undergo structural changes in response to UV light, leading to changes in its optical properties .

Action Environment

The action of the compound is influenced by environmental factors such as the presence of methanol and UV light . These factors can trigger changes in the compound’s properties, influencing its action, efficacy, and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylcoumarin and diethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone.

Procedure: The 4-methylcoumarin is reacted with diethylamine under reflux conditions to introduce the diethylamino group at the 7-position. The hydroxymethyl group is introduced at the 3-position through a subsequent reaction with formaldehyde.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.

Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 7-Diethylamino-3-carboxy-4-methyl-chromen-2-one.

Reduction: 7-Diethylamino-3-hydroxymethyl-4-methyl-dihydrocoumarin.

Substitution: Various substituted coumarins depending on the substituent introduced

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Diethylamino-4-hydroxy-chromen-2-one: Similar structure but lacks the hydroxymethyl group at the 3-position.

7-Diethylamino-4-methylcoumarin: Similar structure but lacks the hydroxymethyl group at the 3-position.

Uniqueness

7-(diethylamino)-3-(hydroxymethyl)-4-methyl-2H-chromen-2-one is unique due to the presence of both the diethylamino group at the 7-position and the hydroxymethyl group at the 3-position. This combination imparts distinct fluorescent properties and reactivity, making it valuable for specific applications in research and industry .

Propriétés

IUPAC Name |

7-(diethylamino)-3-(hydroxymethyl)-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-8,17H,4-5,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPAGXKXJDKNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353647 |

Source

|

| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127321-51-1 |

Source

|

| Record name | 7-(Diethylamino)-3-(hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.